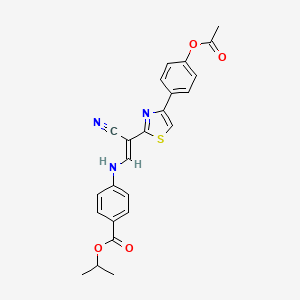

(E)-isopropyl 4-((2-(4-(4-acetoxyphenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Description

Properties

IUPAC Name |

propan-2-yl 4-[[(E)-2-[4-(4-acetyloxyphenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S/c1-15(2)30-24(29)18-4-8-20(9-5-18)26-13-19(12-25)23-27-22(14-32-23)17-6-10-21(11-7-17)31-16(3)28/h4-11,13-15,26H,1-3H3/b19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAMPKFUJQUVMM-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

(E)-isopropyl 4-((2-(4-(4-acetoxyphenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation over extended periods. Long-term studies have indicated that it can maintain its biological activity, influencing cellular processes such as proliferation and apoptosis over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit enzymes involved in the biosynthesis of lipids and other essential biomolecules, leading to changes in metabolite levels. Additionally, it can modulate the activity of metabolic pathways by influencing the expression of genes encoding metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, leading to its accumulation in specific cellular compartments. Binding proteins can also facilitate its distribution within tissues, influencing its localization and biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several classes of bioactive molecules:

Bioactivity and Mechanism Comparisons

- 4-Phenylthiazole derivatives: These compounds exhibit antifungal activity by disrupting fungal membrane integrity. The absence of the cyanovinyl group in these derivatives reduces their reactivity compared to the target compound, which may enhance stability but limit interaction with electrophilic targets .

- Cyanovinyl-linked heterocycles: Used in optoelectronics due to their π-conjugated systems, these compounds lack the acetoxy and ester groups critical for bioactivity.

- Benzoate esters with thiazole cores: Anti-inflammatory effects are attributed to esterase-mediated release of active metabolites.

Physicochemical Properties

- Lipophilicity : The acetoxy and isopropyl ester groups increase logP compared to simpler thiazoles, suggesting enhanced membrane permeability but possible solubility challenges .

- Thermal stability: Cyanovinyl groups may lower thermal stability relative to non-conjugated analogues, limiting applications in high-temperature environments .

Q & A

What are the critical parameters for optimizing the synthesis of this compound?

Level: Basic

Answer:

The synthesis involves multi-step reactions, including condensation of thiazole derivatives with cyanovinyl amines and subsequent esterification. Critical parameters include:

- Temperature control (60–80°C for cyclization steps to avoid side reactions) .

- Solvent selection (polar aprotic solvents like DMF for thiazole formation; ethanol for esterification) .

- Catalyst use (e.g., acetic acid for imine formation) .

- Reaction time (4–6 hours for reflux steps to ensure completion) .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Which spectroscopic methods are most effective for confirming the E-configuration of the cyanovinyl group?

Level: Basic

Answer:

- NMR Spectroscopy : The coupling constant (J) between vinyl protons in -NMR (typically 12–16 Hz for trans-configuration) confirms the E-isomer .

- X-ray Crystallography : Provides unambiguous spatial arrangement of the cyanovinyl moiety .

- IR Spectroscopy : A sharp peak at ~2220 cm confirms the nitrile group’s integrity .

How can researchers assess purity and yield during synthesis?

Level: Basic

Answer:

- HPLC : Use a C18 column with acetonitrile/water mobile phase to quantify purity (>95% target) .

- TLC Monitoring : Track reaction progress using silica plates (e.g., hexane:ethyl acetate 3:1) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks .

What strategies ensure regioselective substitution on the thiazole ring?

Level: Advanced

Answer:

- Directed Metalation : Use directing groups (e.g., acetoxyphenyl at C4) to guide electrophilic substitution at C5 .

- Protecting Groups : Temporarily block reactive sites (e.g., acetyl protection of hydroxyl groups) during nitration or halogenation .

- Computational Modeling : Predict reactive sites using DFT calculations to optimize substitution patterns .

How can computational modeling elucidate the compound’s mechanism of action?

Level: Advanced

Answer:

- Molecular Docking : Simulate binding affinities with biological targets (e.g., kinases or DNA) using AutoDock Vina .

- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories in GROMACS .

- QSAR Studies : Correlate structural features (e.g., acetoxy group) with bioactivity using partial least squares regression .

How to resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?

Level: Advanced

Answer:

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols across labs .

- Meta-Analysis : Pool data from multiple studies to identify outliers using statistical tools (e.g., Grubbs’ test) .

- Dose-Response Validation : Repeat assays with 8-point dilution curves to confirm potency trends .

What functional group modifications enhance bioactivity?

Level: Advanced

Answer:

- Acetoxy Group Replacement : Substitute with sulfonate (-SOH) to improve solubility and target binding .

- Cyanovinyl Isosteres : Replace with trifluoromethyl ketone for metabolic stability .

- Thiazole Ring Expansion : Synthesize 1,3-thiazin-2-yl analogs to modulate steric effects .

How to evaluate thermal stability for long-term storage?

Level: Basic

Answer:

- TGA/DSC : Measure decomposition onset temperature (>180°C indicates stability) .

- Accelerated Aging : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

What methods address solubility challenges in biological assays?

Level: Advanced

Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) with Cremophor EL for aqueous dispersion .

- Prodrug Design : Synthesize phosphate esters of the acetoxy group for improved hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

How to study synergistic effects in combination therapies?

Level: Advanced

Answer:

- Isobologram Analysis : Determine additive/synergistic effects with cisplatin or paclitaxel .

- Transcriptomics : Profile gene expression (RNA-seq) post-treatment to identify pathway crosstalk .

- 3D Tumor Models : Use spheroids or organoids to mimic in vivo synergy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.